molecular formula C7H11NO3 B3149371 2-(2-Oxopyrrolidin-1-yl)propanoic acid CAS No. 67118-32-5

2-(2-Oxopyrrolidin-1-yl)propanoic acid

Cat. No. B3149371
CAS RN: 67118-32-5
M. Wt: 157.17 g/mol
InChI Key: SDWWBSPLLLYOJH-UHFFFAOYSA-N
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Description

“2-(2-Oxopyrrolidin-1-yl)propanoic acid” is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 . It is also known by its IUPAC name, (2S)-2-(2-oxo-1-pyrrolidinyl)propanoic acid . The compound is typically in the form of a white to yellow solid .


Synthesis Analysis

The synthesis of substituted 2-(2-Oxopyrrolidin-1-yl)acetamides, which includes “this compound”, has been described in a study . The reaction of chloroacetamide with 2 equivalents of γ-aminobutyric acid potassium salts provides a convenient method for the synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids . Thermal cyclization of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids affords 2-(2-oxopyrrolidin-1-yl)acetamides .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H11NO3/c1-5(7(10)11)8-4-2-3-6(8)9/h5H,2-4H2,1H3,(H,10,11)/t5-/m0/s1 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, the compound is known to be a reagent in the preparation of pyrazolopyridines as PDE4B inhibitors .


Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 157.17 and a molecular formula of C7H11NO3 .

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid, a closely related compound to 2-(2-Oxopyrrolidin-1-yl)propanoic acid, has been investigated, offering insights into its molecular conformation and potential applications in material science and chemistry (Liu et al., 2009).

Synthesis Applications

The synthesis process of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid has been described, showcasing the compound's role in creating novel chemical entities. This synthesis could have implications for the development of new pharmaceuticals or materials (Zhang, 2009).

Safety and Hazards

The safety information for “2-(2-Oxopyrrolidin-1-yl)propanoic acid” is available in the Material Safety Data Sheet (MSDS) . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

2-(2-oxopyrrolidin-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-5(7(10)11)8-4-2-3-6(8)9/h5H,2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWWBSPLLLYOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50914608
Record name 2-(2-Oxopyrrolidin-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50914608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67118-32-5, 96219-55-5
Record name α-Methyl-2-oxo-1-pyrrolidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67118-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Oxopyrrolidin-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50914608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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